Methyl 2,4-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2,4-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate is a chemical compound with the molecular formula C9H14O4 and a molecular weight of 186.21 g/mol . This compound belongs to the class of dioxaspiro compounds, which are characterized by a spiro-connected dioxane ring system. It is used primarily in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,4-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4-dimethyl-1,5-dioxaspiro[2.4]heptane with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Quality control measures, such as NMR, HPLC, and GC, are employed to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 2,4-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the ester group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted esters.
Scientific Research Applications
Methyl 2,4-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2,4-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with target molecules, leading to various chemical transformations. The spiro-connected dioxane ring system imparts unique reactivity and stability to the compound .
Comparison with Similar Compounds
Similar Compounds
- 1,5-Dioxaspiro[2.4]heptane-2-carboxylic acid, 4,4,6,6-tetramethyl-, methyl ester
- Spiro[2.4]heptane, 1,5-dimethyl-6-methylene-
Uniqueness
Methyl 2,4-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate is unique due to its specific spiro-connected dioxane ring system, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in various research and industrial applications .
Biological Activity
Methyl 2,4-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate is a compound characterized by its spirocyclic structure and unique chemical properties. This article explores its biological activity, focusing on its potential applications in medicinal chemistry and biochemical research.
- Molecular Formula : C9H14O4
- Molecular Weight : 186.21 g/mol
- Structure : The compound features a dioxaspiro configuration, which allows it to interact with various biological targets.
Biological Activity Overview
Research indicates that this compound may exhibit significant biological activity through its interactions with specific enzymes or receptors. Its unique structure enables it to fit into specific binding sites within biological systems, potentially acting as an inhibitor or activator of certain biochemical pathways.
The compound's spirocyclic structure allows for specific interactions that can be quantitatively analyzed using techniques such as:
- Surface Plasmon Resonance (SPR)
- Fluorescence Polarization Assays
These methods help elucidate the compound's mechanism of action within cellular systems and its potential role in modulating enzyme activity or influencing signaling pathways.
Anticonvulsant Activity
A related study investigated the synthesis and anticonvulsant activity of compounds similar to this compound. The study utilized the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) models to evaluate the compounds' neuroprotective effects. Results showed that certain derivatives exhibited promising anticonvulsant properties with low toxicity profiles, suggesting potential therapeutic applications in epilepsy treatment .
Cytotoxicity Assays
Preliminary biological assays have indicated that compounds with similar structural frameworks exhibit cytotoxic effects against various cancer cell lines. For instance, certain derivatives were tested against human bronchopulmonary non-small-cell lung carcinoma (NSCLC) cell lines, revealing moderate cytotoxicity with IC50 values around 11.26 μg/mL . This suggests that this compound may also possess anticancer properties worth exploring further.
Comparative Analysis of Related Compounds
The following table summarizes some related compounds and their molecular characteristics:
Compound Name | Molecular Formula | Molecular Weight |
---|---|---|
Methyl 1,5-dioxaspiro[2.4]heptane-2-carboxylate | C7H10O4 | 158.15 g/mol |
Methyl 2-methyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate | C8H12O4 | 172.18 g/mol |
This compound | C9H14O4 | 186.21 g/mol |
This table illustrates the variations in molecular weight and formula among structurally similar compounds, highlighting the unique position of this compound.
Properties
Molecular Formula |
C9H14O4 |
---|---|
Molecular Weight |
186.20 g/mol |
IUPAC Name |
methyl 2,7-dimethyl-1,6-dioxaspiro[2.4]heptane-2-carboxylate |
InChI |
InChI=1S/C9H14O4/c1-6-9(4-5-12-6)8(2,13-9)7(10)11-3/h6H,4-5H2,1-3H3 |
InChI Key |
QZXPCTXXJRIGGC-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2(CCO1)C(O2)(C)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.